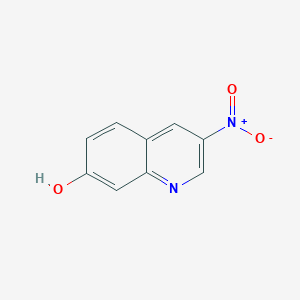
7-Hydroxy-5-methoxy-2-methyl-4-oxo-4H-chromene-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-5-methoxy-2-methyl-4-oxo-4H-chromene-6-carbaldehyde is a complex organic compound belonging to the benzopyran family This compound is characterized by its unique structure, which includes a benzopyran ring system with various functional groups such as hydroxyl, methoxy, and carboxaldehyde
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-5-methoxy-2-methyl-4-oxo-4H-chromene-6-carbaldehyde typically involves multi-step organic reactions. One common method involves the condensation of resorcinol with ethyl acetoacetate under acidic conditions to form the benzopyran ring system. Subsequent functionalization steps introduce the hydroxyl, methoxy, and carboxaldehyde groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact and improve sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
7-Hydroxy-5-methoxy-2-methyl-4-oxo-4H-chromene-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxaldehyde group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxaldehyde group can produce an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications.
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-5-methoxy-2-methyl-4-oxo-4H-chromene-6-carbaldehyde has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its ability to inhibit certain enzymes and pathways involved in disease processes.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 7-Hydroxy-5-methoxy-2-methyl-4-oxo-4H-chromene-6-carbaldehyde involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects may result from the inhibition of pro-inflammatory enzymes and cytokines. Additionally, its anticancer properties could be due to the induction of apoptosis and inhibition of cell proliferation in cancer cells .
Vergleich Mit ähnlichen Verbindungen
7-Hydroxy-5-methoxy-2-methyl-4-oxo-4H-chromene-6-carbaldehyde can be compared with other similar compounds, such as:
4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-: This compound has a similar benzopyran ring system but with different functional groups, leading to distinct chemical and biological properties.
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-: This compound also shares the benzopyran core but differs in its substitution pattern, resulting in unique reactivity and applications.
4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-phenyl-:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and a wide range of applications in various fields.
Eigenschaften
CAS-Nummer |
7338-51-4 |
|---|---|
Molekularformel |
C12H10O5 |
Molekulargewicht |
234.20 g/mol |
IUPAC-Name |
7-hydroxy-5-methoxy-2-methyl-4-oxochromene-6-carbaldehyde |
InChI |
InChI=1S/C12H10O5/c1-6-3-9(15)11-10(17-6)4-8(14)7(5-13)12(11)16-2/h3-5,14H,1-2H3 |
InChI-Schlüssel |
HAYPHUYUTZEJQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C2=C(O1)C=C(C(=C2OC)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-(6-bromobenzo[D]thiazol-2-YL)acetate](/img/structure/B8791348.png)

![Methyl 8-chloroimidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B8791370.png)







![4-{[4-(Methanesulfonyl)benzene-1-sulfonyl]amino}benzoic acid](/img/structure/B8791437.png)



